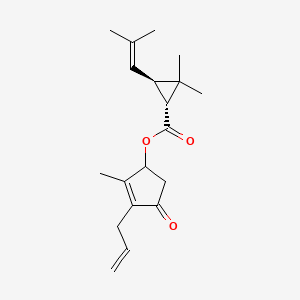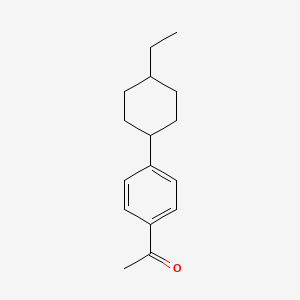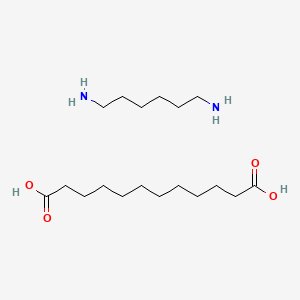
Heraclenol
説明
Heraclenol is a natural furocoumarin compound . It has a molecular formula of C16H16O6 . It’s primarily used for research and development and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H16O6 . It has an average mass of 304.295 Da and a monoisotopic mass of 304.094696 Da . Further molecular docking studies have revealed that this compound binds to the active site of the HisC enzyme .Chemical Reactions Analysis
This compound is known to inhibit histidine biosynthesis selectively . This inhibition is likely due to this compound’s interaction with the HisC enzyme, which plays a crucial role in the histidine biosynthesis pathway .作用機序
Target of Action
Heraclenol, a natural furocoumarin compound, primarily targets the histidine biosynthesis pathway . The key enzyme in this pathway, histidinol-phospho aminotransferase (HisC) , is the main target of this compound .
Mode of Action
This compound selectively inhibits histidine biosynthesis by binding to the active site of HisC . This binding prevents the activation of HisC by its native substrate, thereby inhibiting the production of histidine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histidine biosynthesis pathway . By inhibiting HisC, this compound disrupts the conversion of imidazole-acetol-phosphate to histidinol-phosphate, a crucial step in the biosynthesis of histidine .
Pharmacokinetics
It has been observed that the mic (minimum inhibitory concentration) value of this compound is high (1024 µg/ml), suggesting that it may have low bioavailability .
Result of Action
This compound has demonstrated antimicrobial and antibiofilm activity against Uropathogenic Escherichia coli (UPEC) . It effectively reduced bacterial loads in kidney, bladder, and urine samples in a murine catheter UTI model . Additionally, this compound treatment showed a reversal of inflammatory changes in the bladder and kidney tissues . It also reduced biofilm formation by 70% .
Action Environment
Therefore, further chemical modifications will be required to lower the drug’s MIC value and increase its potency .
Safety and Hazards
特性
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINLJRVEBYARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Heraclenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
31575-93-6, 26091-76-9 | |
| Record name | Heraclenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 26091-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-Heraclenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | (R)-Heraclenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of heraclenol?
A1: this compound inhibits histidine biosynthesis, specifically targeting the HisC enzyme. [] Molecular docking studies suggest that it binds to the active site of HisC, preventing the binding and activation of its native substrate. []
Q2: What are the downstream effects of this compound's inhibition of histidine biosynthesis?
A2: While specific downstream effects haven't been fully elucidated, histidine is an essential amino acid crucial for protein synthesis and various metabolic processes. [] Its depletion likely disrupts bacterial growth and survival, contributing to this compound's antibacterial effect.
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C16H16O5, and its molecular weight is 288.29 g/mol. []
Q4: What spectroscopic data are available for this compound identification?
A4: this compound has been characterized using various spectroscopic techniques, including UV, HR-ESIMS, 1D NMR (1H and 13C), and 2D NMR (COSY, HSQC, and HMBC). [, , , ]
Q5: Is there information available about this compound's performance and applications under various conditions?
A5: Limited data is available regarding this compound's compatibility and stability under different conditions. Further research is needed to explore its stability in various solvents, temperatures, and formulations.
Q6: Does this compound exhibit any catalytic properties?
A6: Current research primarily focuses on this compound's biological activity. No studies report inherent catalytic properties or applications.
Q7: Have computational methods been used to study this compound?
A7: Yes, molecular docking studies revealed this compound's binding to the active site of the HisC enzyme. [] Density Functional Theory (DFT) calculations have been employed to characterize the electronic and structural properties of this compound, providing insights into its potential for drug development. []
Q8: How do structural modifications of this compound affect its activity?
A8: Research suggests that the presence of an alkoxy group at the C-5 or C-8 position of this compound plays a role in its antiproliferative activity against melanoma cells. [] Further investigation is required to comprehensively understand the impact of specific structural modifications on this compound's potency, selectivity, and other pharmacological properties.
Q9: What is known about this compound's stability under various conditions?
A9: Information on this compound's stability under various conditions is currently limited. Research focusing on its degradation pathways, optimal storage conditions, and formulation strategies to enhance stability is crucial for future development.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: Detailed studies investigating this compound's ADME profile are limited. Further research is necessary to understand its pharmacokinetic properties and optimize its delivery for therapeutic applications.
Q11: What in vitro and in vivo studies have been conducted on this compound?
A11: In vitro studies demonstrate this compound's antimicrobial and antibiofilm activity against uropathogenic Escherichia coli (UPEC). [] Additionally, it exhibits antiproliferative activity against melanoma cells under UVA irradiation. [] In vivo studies using a murine catheter UTI model show that this compound significantly reduces bacterial load in the kidneys, bladder, and urine. []
Q12: Has this compound been tested in clinical trials?
A12: No clinical trials have been conducted with this compound. Further preclinical studies are necessary to assess its safety and efficacy before advancing to human trials.
Q13: Have any drug delivery systems been explored for this compound?
A13: Specific drug delivery strategies for this compound haven't been reported. Exploring targeted delivery systems could potentially enhance its efficacy and reduce potential side effects.
Q14: Are there any biomarkers associated with this compound's efficacy or toxicity?
A14: Research on specific biomarkers related to this compound's effects is currently lacking. Identifying such biomarkers would be valuable for monitoring treatment response and potential adverse effects.
Q15: What analytical methods are used to characterize and quantify this compound?
A15: High-performance thin-layer chromatography (HPTLC) is a common method for separating and identifying this compound in plant extracts. [] Other analytical techniques employed include HPLC, NMR, and MS. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



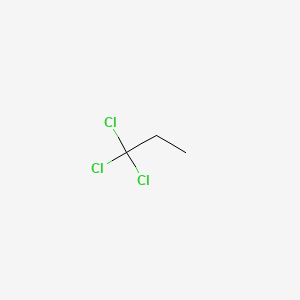
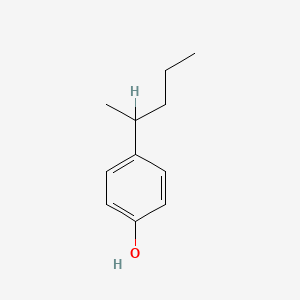
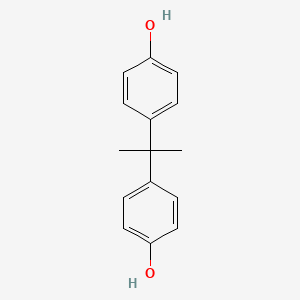
![3-ethyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)

![7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3422523.png)

![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B3422539.png)
![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)

